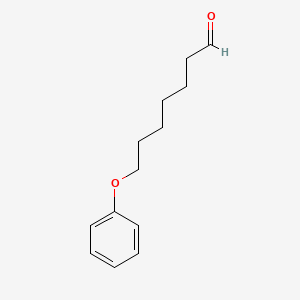

7-(Phenoxy)heptanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

7-phenoxyheptanal |

InChI |

InChI=1S/C13H18O2/c14-11-7-2-1-3-8-12-15-13-9-5-4-6-10-13/h4-6,9-11H,1-3,7-8,12H2 |

InChI Key |

PWJNOJCVYVIZSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCC=O |

Origin of Product |

United States |

Methodologies for the Synthesis of 7 Phenoxy Heptanal

Retrosynthetic Analysis and Strategic Disconnections for 7-(Phenoxy)heptanal

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection points are evident, leading to distinct synthetic strategies.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the Carbon-Oxygen (C-O) Ether Bond: This is a common and intuitive strategy for ethers. Breaking the bond between the phenyl ring and the heptyl chain suggests precursors such as phenol (B47542) and a seven-carbon chain bearing an electrophilic site and a protected or latent aldehyde. A suitable precursor would be a 7-haloheptanal or a derivative thereof. This approach falls under the category of etherification reactions.

Disconnection related to the Aldehyde Functional Group: This strategy involves disconnecting the carbon-oxygen double bond of the aldehyde. This points towards a precursor that already contains the 7-phenoxyheptyl skeleton, such as 7-(phenoxy)heptan-1-ol. The synthesis would then involve the oxidation of this primary alcohol to the corresponding aldehyde.

These two major retrosynthetic pathways form the basis for the primary methods employed in the synthesis of this compound.

Synthesis via Etherification Reactions

This approach prioritizes the formation of the phenoxy ether linkage as the key bond-forming step. Various classical and modern etherification methods can be employed.

Williamson Ether Synthesis Approaches to the Phenoxy Moiety

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, this would involve the reaction of sodium phenoxide with a 7-haloheptanal derivative.

A typical reaction would proceed as follows: Phenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic sodium phenoxide. youtube.com This is then reacted with a 7-haloheptanal, for instance, 7-bromoheptanal (B1281898).

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Reference |

| Reactants | Phenol, 7-Bromoheptanal | General Williamson ether synthesis principles wikipedia.org |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) | edubirdie.com |

| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile (B52724) | francis-press.com |

| Temperature | Room temperature to 80 °C | francis-press.com |

| Reaction Time | 12-24 hours | General laboratory practice |

| Typical Yield | 60-80% | Estimated based on similar reactions |

A challenge in this approach is the potential for side reactions involving the aldehyde functionality, which can be sensitive to basic conditions. Therefore, protection of the aldehyde group, for instance as an acetal (B89532), might be necessary prior to the etherification step, followed by deprotection.

Palladium-Catalyzed Etherification Routes

Modern cross-coupling reactions offer an alternative to the classical Williamson synthesis. Palladium-catalyzed C-O bond formation, often referred to as Buchwald-Hartwig etherification, has emerged as a powerful tool for the synthesis of aryl ethers. scirp.orgfrontiersin.org This method can tolerate a wider range of functional groups compared to the Williamson synthesis.

In this approach, phenol would be coupled with a 7-haloheptanal or a related derivative in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 2: Illustrative Conditions for Palladium-Catalyzed Synthesis of this compound

| Parameter | Condition | Reference |

| Reactants | Phenol, 7-Bromoheptanal | General Buchwald-Hartwig etherification scirp.org |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 | frontiersin.org |

| Ligand | A bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) | frontiersin.org |

| Base | Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) | frontiersin.org |

| Solvent | Toluene or Dioxane | scirp.org |

| Temperature | 80-110 °C | scirp.org |

| Typical Yield | 70-90% | Estimated based on similar reactions |

The mild reaction conditions and high functional group tolerance of palladium-catalyzed methods make them an attractive option for the synthesis of this compound, potentially avoiding the need for protecting groups. scirp.org

Green Chemistry Considerations in Ether Formation for this compound

In line with the principles of green chemistry, efforts are directed towards developing more environmentally benign synthetic methods. acs.orgpjoes.comsigmaaldrich.commlsu.ac.in For the etherification step in the synthesis of this compound, several green chemistry strategies can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. ijiset.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts, as seen in the palladium-catalyzed methods, reduces waste. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible to minimize energy consumption. acs.org

For instance, phase-transfer catalysis in aqueous media can be a greener alternative for the Williamson ether synthesis, reducing the need for organic solvents. khanacademy.org

Synthesis via Aldehyde Functionalization

This synthetic strategy involves the formation of the aldehyde group on a molecule that already contains the 7-phenoxyheptyl core.

Oxidation of Corresponding Alcohols to this compound

A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. In this case, the precursor would be 7-(phenoxy)heptan-1-ol. This alcohol can be readily prepared via a Williamson ether synthesis between phenol and 7-bromoheptan-1-ol.

The selective oxidation of the primary alcohol to the aldehyde without further oxidation to a carboxylic acid is crucial. Several reagents are well-suited for this transformation:

Pyridinium (B92312) Chlorochromate (PCC): A widely used reagent for the mild oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation of primary alcohols to aldehydes under neutral conditions.

A related approach has been documented in the synthesis of 7-[4-(benzyloxy)phenoxy]heptanal, where the aldehyde was generated by the reduction of the corresponding ester using diisobutylaluminum hydride (DIBAL-H). google.com This indicates that the reduction of a 7-(phenoxy)heptanoate ester is also a viable route to the target aldehyde.

Table 3: Reagents for the Oxidation of 7-(Phenoxy)heptan-1-ol

| Reagent | Typical Conditions | Key Features |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Mild, selective for aldehyde formation |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78 °C to room temperature | High yields, mild conditions, avoids heavy metals |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Neutral conditions, high efficiency |

| Diisobutylaluminum Hydride (DIBAL-H) | THF or Hexanes, -78 °C | Reduction of a corresponding ester to the aldehyde google.com |

The choice of oxidizing agent will depend on factors such as substrate compatibility, desired scale, and tolerance for byproducts.

Reduction of Carboxylic Acid Derivatives to this compound

The partial reduction of carboxylic acid derivatives, such as 7-phenoxyheptanoic acid or its corresponding esters, represents a direct method for the synthesis of this compound. The primary challenge in this approach is to prevent over-reduction to the corresponding alcohol, 7-phenoxyheptan-1-ol. This requires the use of specific, sterically hindered, and less reactive hydride reagents that can selectively stop the reduction at the aldehyde stage.

Commonly employed reducing agents for this transformation include derivatives of lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).

Diisobutylaluminium Hydride (DIBAL-H): This reagent is widely used for the partial reduction of esters to aldehydes. The reaction is typically performed at low temperatures, such as -78 °C, to control the reactivity and prevent the second hydride addition that would lead to the alcohol. The starting material for this route would be an ester, for example, methyl 7-phenoxyheptanoate. The mechanism involves the nucleophilic addition of the hydride from DIBAL-H to the ester carbonyl, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to yield the desired this compound.

Modified Lithium Aluminum Hydride Reagents: While LiAlH₄ is too reactive and typically reduces carboxylic acids and esters directly to alcohols, its reactivity can be moderated by replacing some of its hydride ions with alkoxy groups. A reagent such as lithium tri-tert-butoxyaluminohydride (LiAl(Ot-Bu)₃H) is less reactive and can be used for the controlled reduction of an acyl chloride, like 7-phenoxyheptanoyl chloride, to this compound.

The table below summarizes the key aspects of these reduction methodologies.

| Starting Material | Reducing Agent | Typical Conditions | Product |

| Methyl 7-phenoxyheptanoate | Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78 °C | This compound |

| 7-Phenoxyheptanoyl chloride | Lithium tri-tert-butoxyaluminohydride | THF, -78 °C | This compound |

Table 1: Reagents for the Reduction of Carboxylic Acid Derivatives to this compound.

Hydroformylation Strategies for Carbon Chain Elongation Precursors to this compound

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, catalyzed by transition metal complexes, typically those of rhodium or cobalt. wikipedia.org For the synthesis of this compound, a suitable precursor would be 6-phenoxy-1-hexene.

The key challenge in the hydroformylation of terminal alkenes like 6-phenoxy-1-hexene is to control the regioselectivity. The reaction can produce two isomeric aldehydes: the desired linear product, this compound, and the branched isomer, 2-methyl-6-phenoxyhexanal.

R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-CH₃ (branched)

The ratio of linear to branched products (l/b ratio) is highly dependent on the catalyst system and reaction conditions.

Catalyst Systems: Rhodium-based catalysts modified with phosphine or phosphite (B83602) ligands are often preferred for their high activity and selectivity towards the linear aldehyde under milder conditions (lower pressure and temperature). scielo.org.mx For instance, rhodium complexes with bulky phosphine ligands like triphenylphosphine (B44618) (PPh₃) or chelating diphosphine ligands can promote the formation of the sterically less hindered linear aldehyde. Cobalt catalysts, while historically significant, generally require higher pressures and temperatures and may lead to lower selectivity. wiley-vch.de

Reaction Conditions: Parameters such as temperature, pressure of syngas (a mixture of CO and H₂), solvent, and ligand-to-metal ratio are optimized to maximize the yield and regioselectivity for the linear aldehyde. scielo.org.mx For example, increasing the ligand concentration relative to the rhodium precursor often enhances the preference for the linear product.

A potential hydroformylation strategy for a precursor to this compound is outlined in the table below.

| Substrate | Catalyst System | Ligand | Typical Conditions | Major Product |

| 6-Phenoxy-1-hexene | Rhodium complex (e.g., Rh(CO)₂acac) | Triphenylphosphine (PPh₃) or bulky phosphites | 80-120 °C, 20-50 bar (CO/H₂) | This compound |

Table 2: Illustrative Hydroformylation Strategy.

Multi-Step Synthetic Strategies for this compound

The construction of this compound often requires a multi-step approach to assemble the carbon skeleton and introduce the required functional groups in the correct positions. These strategies can be broadly classified as linear or convergent. rroij.com

Convergent and Linear Synthetic Pathways to this compound

Linear Synthesis: A linear synthesis assembles the target molecule in a sequential, step-by-step manner from a single starting material. rroij.comfiveable.me A plausible linear pathway to this compound could start with the formation of the phenoxy ether linkage, followed by chain extension and functional group manipulation.

An example of a linear sequence is:

Williamson Ether Synthesis: Reaction of phenol with a C7-halide containing a terminal protected alcohol or alkene (e.g., 7-bromo-1-heptene) to form the C-O-C bond.

Functional Group Transformation: If starting with 7-bromo-1-heptene, the resulting 7-phenoxy-1-heptene would undergo hydroboration-oxidation to yield 7-phenoxyheptan-1-ol.

Oxidation: The terminal alcohol is then selectively oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions.

A potential convergent approach for this compound could involve:

Fragment A Synthesis: Preparation of a phenoxy-containing fragment with a reactive functional group, such as (4-phenoxybutyl)triphenylphosphonium bromide. This can be synthesized from phenol and 1,4-dibromobutane, followed by reaction with triphenylphosphine.

Fragment B Synthesis: Preparation of a three-carbon fragment containing a protected aldehyde, such as 3-(1,3-dioxolan-2-yl)propanal.

Fragment Coupling (Wittig Reaction): The two fragments are coupled via a Wittig reaction. The ylide generated from Fragment A reacts with the aldehyde of Fragment B to form an alkene.

Final Steps: Subsequent hydrogenation of the double bond and deprotection of the acetal would furnish the final product, this compound. A convergent synthesis of travoprost, for example, utilizes a Julia-Lythgoe olefination to combine two complex fragments. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste. The optimization process targets key steps in the synthetic sequence, such as the ether formation and the final oxidation or reduction step.

Optimization of Ether Formation (Williamson Synthesis):

Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., acetone, DMF, acetonitrile) can significantly impact the rate and yield of the etherification. For instance, using potassium carbonate in a polar aprotic solvent like acetonitrile is a common and effective combination.

Temperature: The reaction temperature is controlled to ensure a reasonable reaction rate without promoting side reactions like elimination, especially when using secondary halide precursors.

Optimization of Aldehyde Formation:

From Alcohol Oxidation: When preparing the aldehyde from 7-phenoxyheptan-1-ol, the choice of oxidant is critical. Over-oxidation to the carboxylic acid must be avoided. Conditions for Swern or Dess-Martin oxidations (e.g., temperature, reaction time, stoichiometry of reagents) are carefully controlled.

From Ester Reduction: In the DIBAL-H reduction of a 7-phenoxyheptanoate ester, the reaction temperature must be strictly maintained at -78 °C. The rate of addition of the reducing agent and the quenching procedure are also optimized to prevent over-reduction and maximize the aldehyde yield.

The following table presents hypothetical data illustrating the effect of solvent on the yield of an etherification step, a common optimization target in such syntheses. Current time information in Bangalore, IN.

| Entry | Solvent | Temperature (°C) | Base | Yield (%) |

| 1 | Acetonitrile | Reflux | K₂CO₃ | 92 |

| 2 | Acetone | Reflux | K₂CO₃ | 85 |

| 3 | DMF | 80 | K₂CO₃ | 88 |

| 4 | THF | Reflux | NaH | 75 |

Table 3: Illustrative Optimization Data for an Ether Synthesis Step.

Catalyst Development for Efficient this compound Production

The development of advanced catalysts is essential for improving the efficiency, selectivity, and sustainability of synthetic routes to this compound. nsf.gov Catalyst innovation is particularly relevant for key C-C and C-H bond-forming reactions like hydroformylation and C-O bond formations.

Catalysts for Hydroformylation:

Ligand Design: For the hydroformylation of 6-phenoxy-1-hexene, research focuses on designing sophisticated phosphine and phosphite ligands for the rhodium catalyst. Bulky, electron-rich ligands can increase the selectivity for the desired linear aldehyde. wiley-vch.de The development of water-soluble ligands (e.g., sulfonated phosphines like TPPTS) allows for biphasic catalysis, simplifying catalyst recovery and recycling, which is crucial for industrial applications. scielo.org.mx

Heterogeneous Catalysts: To further improve catalyst separation and reuse, efforts are directed towards immobilizing homogeneous catalysts on solid supports like polymers or silica. nsf.gov

Catalysts for C-O Bond Formation:

Phase-Transfer Catalysts: In the Williamson ether synthesis, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be developed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, increasing reaction rates and allowing for milder conditions.

Catalysts for C-H Activation/Functionalization:

Advanced palladium catalysts are being developed for the direct formylation of C-H bonds or the carbonylation of phenol derivatives. nih.gov For example, a palladium-catalyzed reductive carbonylation of a 7-bromo-1-phenyloxyhexane using syngas could, in principle, offer a direct route to the aldehyde, bypassing several steps. The design of specific ligands is key to achieving high activity and selectivity in such transformations. nih.gov

The overarching goal of catalyst development is to create systems that offer high turnover numbers (TON) and turnover frequencies (TOF), operate under mild, energy-efficient conditions, and provide excellent control over chemo- and regioselectivity. nsf.gov

Chemical Reactivity and Transformation Studies of 7 Phenoxy Heptanal

Nucleophilic Addition Reactions at the Aldehyde Moiety of 7-(Phenoxy)heptanal

The aldehyde group in this compound is a key site for nucleophilic attack, enabling the synthesis of a variety of derivatives. pressbooks.publibretexts.org The general mechanism involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org Subsequent protonation typically yields an alcohol, or in some cases, elimination of water can lead to a product with a carbon-nucleophile double bond. pressbooks.publibretexts.org

Formation of Acetals and Hemiacetals from this compound

Aldehydes like this compound readily react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.orgchemeurope.com The reaction is reversible and can be driven towards the acetal (B89532) by removing the water formed during the reaction. chemeurope.com

The formation of a hemiacetal occurs through the nucleophilic addition of one equivalent of an alcohol to the carbonyl group. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.orgchemeurope.com Deprotonation then yields the hemiacetal. libretexts.org The addition of a second equivalent of alcohol to the hemiacetal, with the elimination of a water molecule, results in the formation of an acetal. libretexts.org

Table 1: Acetal Formation from Aldehydes

| Reactant (Aldehyde) | Reactant (Alcohol) | Catalyst | Product |

|---|

This table illustrates the general reaction for acetal formation. Specific experimental data for this compound was not found in the provided search results.

Condensation Reactions of this compound (e.g., Aldol (B89426), Knoevenagel)

The presence of alpha-hydrogens in this compound makes it susceptible to condensation reactions, such as the aldol and Knoevenagel condensations, which are fundamental carbon-carbon bond-forming reactions. nih.govmagritek.com

In an aldol condensation, under basic or acidic conditions, the enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule of this compound. nih.govmagritek.com This is known as a self-condensation. Cross-aldol condensations with other aldehydes or ketones are also possible. For instance, the reaction of heptanal (B48729) with benzaldehyde (B42025) is a known cross-aldol condensation. researchgate.net

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine. researchgate.net This reaction is a key step in the synthesis of various compounds. researchgate.netscentree.co

Table 2: Examples of Condensation Reactions

| Reaction Type | Aldehyde | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Cross-Aldol Condensation | Benzaldehyde | Heptanal | NaOH, Surfactant | α-Amyl Cinnamic Aldehyde |

This table provides examples of related condensation reactions. Specific experimental data for the condensation of this compound was not found in the provided search results.

Grignard and Organometallic Additions to the Aldehyde Functionality of this compound

Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes like this compound to form secondary alcohols upon acidic workup. chemguide.co.uklibretexts.orglibretexts.org The reaction involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org

For example, the reaction of heptanal with a Grignard reagent derived from 2-bromoanisole (B166433) results in the formation of 1-(2-methoxyphenyl)heptan-1-ol. nih.gov This highlights the general reactivity of aldehydes with Grignard reagents. It is crucial to conduct these reactions under anhydrous conditions as Grignard reagents react with water. chemguide.co.uklibretexts.org

Table 3: Grignard Reaction with an Aldehyde

| Aldehyde | Grignard Reagent | Solvent | Product |

|---|

This table shows a representative Grignard reaction with a similar aldehyde. Specific experimental data for the Grignard reaction of this compound was not found in the provided search results.

Oxidation and Reduction Pathways of this compound

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation to 7-(Phenoxy)heptanoic Acid

Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. nih.gov The oxidation of heptanal to heptanoic acid is a known transformation. nih.govebi.ac.uk While specific studies on the selective oxidation of this compound to 7-(phenoxy)heptanoic acid were not found, the general principles of aldehyde oxidation are applicable. Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). More environmentally friendly methods using molecular oxygen or hydrogen peroxide with suitable catalysts have also been developed for the oxidation of aldehydes. researchgate.net

Table 4: Oxidation of Aldehydes

| Aldehyde | Oxidizing Agent | Product |

|---|

This table provides an example of aldehyde oxidation. Specific experimental data for the oxidation of this compound was not found in the provided search results.

Reduction to 7-(Phenoxy)heptan-1-ol

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 7-(phenoxy)heptan-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org Catalytic hydrogenation can also be employed for this reduction. For instance, heptanal can be reduced to heptan-1-ol. ebi.ac.uk

Table 5: Reduction of Aldehydes

| Aldehyde | Reducing Agent | Product |

|---|

This table illustrates the general reaction for aldehyde reduction. Specific experimental data for the reduction of this compound was not found in the provided search results.

Chemo- and Regioselective Transformations of this compound

The structure of this compound presents two primary sites for chemical reaction: the aldehyde functional group and the phenoxy ether. The aldehyde group, being inherently more reactive under many conditions, is the principal target for chemoselective transformations. These reactions can be performed while leaving the robust phenoxy ether linkage and the saturated alkyl chain intact.

Common transformations targeting the aldehyde include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, the aldehyde can be selectively oxidized to the corresponding carboxylic acid, 7-(phenoxy)heptanoic acid, using various oxidizing agents. Conversely, reduction of the aldehyde group yields 7-(phenoxy)heptan-1-ol.

Carbon-carbon bond formation at the aldehyde position offers a route to more complex molecular architectures. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with a compound containing an active methylene group. Heptanal is known to react with benzaldehyde in a Knoevenagel reaction under basic catalysis to produce jasminaldehyde with high selectivity. wikipedia.org A similar transformation can be applied to this compound. Furthermore, the Wittig reaction provides a method to convert the aldehyde into an alkene, thereby introducing a new site of unsaturation for further functionalization, such as olefin metathesis.

Table 1: Examples of Chemo- and Regioselective Transformations of this compound

| Transformation | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | Jones Reagent (CrO₃/H₂SO₄), PCC | 7-(Phenoxy)heptanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 7-(Phenoxy)heptan-1-ol |

| Wittig Reaction | Ph₃P=CH₂ (Wittig ylide) | 8-Phenoxyoct-1-ene |

| Knoevenagel Condensation | Malonic acid, Piperidine | 9-Phenoxy-2-nonenoic acid |

Reactions Involving the Phenoxy Ether Linkage of this compound

The phenoxy ether linkage, consisting of an aryl group bonded to an alkyl chain via an oxygen atom, is a key structural feature. Its reactivity, particularly its cleavage and stability, is of significant interest in synthetic chemistry.

Cleavage Reactions of the Aryl Alkyl Ether Bond in this compound

The cleavage of the C-O bond in ethers is a fundamental reaction, and for aryl alkyl ethers like this compound, this process is typically achieved under harsh acidic conditions. libretexts.org The reaction with strong hydrohalic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), is a classic method for ether cleavage. masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com

Crucially, the nucleophilic attack occurs at the less hindered alkyl carbon (an SN2 mechanism for primary alkyl groups) rather than the sp²-hybridized aromatic carbon. libretexts.orgyoutube.com Consequently, the cleavage of the aryl alkyl ether bond in this compound will always yield phenol (B47542) and a 7-haloheptanal derivative, never an aryl halide and an alcohol. libretexts.org More contemporary and milder methods for this transformation have also been developed, including the use of Lewis acids like boron tribromide (BBr₃) or catalytic systems such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a silane. masterorganicchemistry.comresearchgate.net

Table 2: Reagents for Aryl Alkyl Ether Cleavage

| Reagent(s) | Products from this compound | Reaction Type |

|---|---|---|

| Excess HBr or HI | Phenol and 7-bromoheptanal (B1281898) or 7-iodoheptanal | Acid-catalyzed nucleophilic substitution |

| Boron tribromide (BBr₃) | Phenol and 7-bromoheptanal (after workup) | Lewis acid-mediated cleavage |

| B(C₆F₅)₃ / Silane | Phenol (after hydrolysis of silyl (B83357) ether) and heptane | Reductive cleavage |

Stability of the Phenoxy Ether Under Various Reaction Conditions

In contrast to its susceptibility to strong acids, the phenoxy ether linkage is remarkably stable under a wide range of other reaction conditions. This stability is essential for carrying out selective modifications at other positions of the this compound molecule.

The ether bond is generally resistant to attack by bases, nucleophiles, and most common oxidizing and reducing agents. organic-chemistry.org This allows for the selective transformation of the aldehyde group, as described in section 3.2.3, without compromising the integrity of the ether linkage. For example, the reduction of the aldehyde with sodium borohydride or its oxidation with pyridinium (B92312) chlorochromate (PCC) proceeds without cleaving the ether. The stability of the ether under basic conditions also permits reactions like the Wittig reaction or aldol condensations.

Table 3: Conditions Under Which the Phenoxy Ether Linkage is Generally Stable

| Condition/Reagent Type | Examples |

|---|---|

| Bases | NaOH, KOH, NaH, Organometallics (e.g., Grignard reagents) |

| Mild Acids | Acetic acid, p-Toluenesulfonic acid (at moderate temperatures) |

| Standard Reducing Agents | NaBH₄, LiAlH₄ (for aldehyde reduction) |

| Standard Oxidizing Agents | PCC, Jones Reagent (for aldehyde oxidation) |

Functionalization of the Heptyl Chain in this compound

Modifying the saturated heptyl chain of this compound presents a synthetic challenge due to the relative inertness of sp³ C-H bonds. However, strategies involving radical reactions or the introduction of unsaturation can provide pathways for such functionalization.

Halogenation and Related Radical Reactions

Direct halogenation of the heptyl chain via a standard free-radical mechanism (e.g., using Br₂ and UV light) is generally non-selective and would likely result in a mixture of mono- and poly-halogenated isomers at various positions along the chain.

More controlled functionalization can be achieved through reactions that proceed via a hydrogen atom transfer (HAT) mechanism. rsc.org These reactions can offer greater regioselectivity by favoring abstraction of a hydrogen atom from a specific position to form a more stable radical intermediate. While phenoxy radicals can be generated from the phenol moiety under certain oxidative conditions, their subsequent reactions often involve the aromatic ring or positions immediately adjacent to it. frontiersin.orgnih.gov Functionalizing the middle of the long alkyl chain would require more specialized radical relay or C-H activation strategies. rsc.org Such methods often involve generating a radical at one end of a molecule, which then internally abstracts a hydrogen from a specific C-H bond down the chain, creating a new radical center that can be trapped. rsc.org

Olefin Metathesis Strategies Involving Derivatives of this compound

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. nobelprize.orglibretexts.org To apply this strategy to this compound, a site of unsaturation must first be introduced into the molecule. This could be achieved, for example, by converting the aldehyde to a terminal alkene via a Wittig reaction, yielding an 8-phenoxyoct-1-ene derivative.

This new olefinic derivative can then participate in various metathesis reactions:

Cross-Metathesis: Reacting the this compound derivative with another olefin allows for the synthesis of new, elongated, or functionalized chains. libretexts.org The reaction is often driven to completion by the removal of a volatile byproduct like ethylene. nobelprize.org

Ring-Closing Metathesis (RCM): If a second double bond is introduced into the molecule, RCM can be used to form a cyclic compound.

The feasibility of using metathesis on molecules with long alkyl chains attached to a phenyl ether is well-established. For instance, cardanol, a natural product with a C15 unsaturated alkyl chain on a phenol ring, is readily used in olefin metathesis reactions to prepare novel derivatives. mdpi.com This serves as a strong precedent for applying similar strategies to derivatives of this compound.

Table 4: Hypothetical Olefin Cross-Metathesis with a this compound Derivative

| Starting Materials | Catalyst | Expected Product |

|---|---|---|

| 8-Phenoxyoct-1-ene (from Wittig reaction on this compound) + Methyl acrylate | Grubbs Catalyst | Methyl 10-phenoxyd-ec-2-enoate |

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations specifically targeting this compound are limited in publicly available literature. However, based on its bifunctional nature—containing both an aldehyde and a phenoxy ether moiety separated by a flexible alkyl chain—several plausible transformation mechanisms can be postulated by drawing parallels with studies on analogous molecules. These investigations are crucial for understanding reaction outcomes, including regioselectivity and stereoselectivity, and for optimizing conditions for desired product formation. The primary mechanistic pathways considered for this molecule involve photochemical reactions and radical-mediated processes.

Photochemical Reaction Mechanisms

The presence of a carbonyl group allows this compound to undergo various photochemical reactions upon absorption of UV light. The initial step is the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π-orbital (π*), forming an excited state. chalmers.se The subsequent reactions are dictated by the pathways available for this high-energy species to relax.

Norrish Type II Reaction: A prominent pathway for aldehydes with accessible γ-hydrogens is the Norrish Type II reaction. This intramolecular process proceeds via the formation of a 1,4-biradical intermediate through the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. researchgate.net For this compound, this would involve the formation of a six-membered ring transition state. This biradical can then undergo one of two competing reactions:

Cleavage: Fragmentation of the Cα-Cβ bond to yield an alkene (1-pentene) and a phenoxy-substituted enol, which would tautomerize to 2-phenoxyacetaldehyde.

Cyclization: Combination of the radical centers to form a cyclobutanol (B46151) derivative, specifically 1-(phenoxypropyl)cyclobutanol.

Studies on the photolysis of heptanal indicate that the cleavage pathway is significant, with major products being 1-pentene (B89616) and acetaldehyde. researchgate.net A similar outcome would be expected for this compound, though the phenoxy group's influence on the biradical lifetime and reaction partitioning would require specific investigation.

Intramolecular Paternò-Büchi Reaction: The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene to form an oxetane. mdpi.comorganic-chemistry.org It is conceivable for an intramolecular variant to occur with this compound, where the electron-rich phenyl ring acts as the π-system. The reaction would be initiated by the n→π* transition of the aldehyde. The mechanism is believed to proceed through a triplet biradical intermediate when using aromatic carbonyls. cambridgescholars.com This intermediate would be formed by the addition of the excited carbonyl oxygen to the aromatic ring. Subsequent intersystem crossing to the singlet state followed by ring closure would yield a complex, strained polycyclic oxetane. The regioselectivity would depend on the stability of the possible biradical intermediates formed by addition to the ortho, meta, or para positions of the phenoxy ring.

Radical-Mediated Transformation Mechanisms

Radical reactions offer another avenue for the transformation of this compound, potentially initiated by thermal or chemical means.

Phenoxy Radical-Initiated Cyclization: The oxidation of phenols to phenoxy radicals is a key step in the biosynthesis of natural products like lignans. nih.gov While the phenoxy ether in this compound is less susceptible to oxidation than a free phenol, under appropriate oxidative conditions (e.g., using enzymes like laccase or chemical oxidants), a radical cation could be formed on the phenoxy ring. nih.govnih.gov This could lead to the generation of a phenoxy radical. This highly reactive intermediate is stabilized by delocalization across the aromatic system. nih.gov The radical character at the ortho or para position could then be attacked intramolecularly by the alkyl chain, although this is less probable than an attack by the aldehyde group after its conversion to a more nucleophilic species.

A more plausible radical pathway involves the aldehyde functionality directly. For instance, in the presence of a radical initiator and oxygen, aldehydes can be converted to acyl radicals (RC(O)•). rsc.org This acyl radical could potentially undergo intramolecular addition to the aromatic ring, leading to a cyclic ketone after subsequent steps. This type of cyclization, however, often requires specific catalytic systems to proceed efficiently.

The table below summarizes the plausible mechanistic pathways and the key intermediates involved in the transformations of this compound.

| Reaction Type | Initiation | Key Intermediate(s) | Potential Product(s) |

| Norrish Type II | UV Photolysis (n→π) | 1,4-Biradical | 1-Pentene, 2-Phenoxyacetaldehyde, 1-(Phenoxypropyl)cyclobutanol |

| Paternò-Büchi | UV Photolysis (n→π) | Triplet Biradical/Exciplex | Polycyclic Oxetane |

| Radical-Initiated | Chemical/Enzymatic Oxidation | Phenoxy Radical / Acyl Radical | Intramolecular Cyclization Products (e.g., cyclic ethers or ketones) |

Advanced Analytical Methodologies in the Study of 7 Phenoxy Heptanal and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives of 7-(Phenoxy)heptanal

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex derivatives of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

In ¹H NMR, the aldehydic proton of the this compound backbone is highly deshielded and typically appears as a triplet in the downfield region of the spectrum, around 9.6-9.8 ppm. libretexts.orglibretexts.org The protons on the carbon adjacent to the aldehyde group (α-protons) resonate around 2.4 ppm. libretexts.orgoregonstate.edu The protons of the phenoxy group appear in the aromatic region (approximately 6.8-7.3 ppm), while the methylene (B1212753) protons of the heptyl chain produce signals between 1.3 and 4.0 ppm, with the protons adjacent to the oxygen atom being the most deshielded. youtube.com

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the aldehyde is characteristically found far downfield, typically in the 190-215 ppm range. libretexts.org The carbons of the aromatic ring and the aliphatic chain have distinct chemical shifts that allow for complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for similar functional groups.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde | CHO | ~9.8 (t) | ~202 |

| Aliphatic Chain | -O-CH₂- | ~4.0 (t) | ~68 |

| Aliphatic Chain | -CH₂-CHO | ~2.4 (dt) | ~44 |

| Aliphatic Chain | Internal CH₂ | ~1.3-1.7 (m) | ~22-32 |

| Aromatic Ring | Ortho-CH | ~6.9 (d) | ~115 |

| Aromatic Ring | Meta-CH | ~7.3 (t) | ~130 |

| Aromatic Ring | Para-CH | ~7.0 (t) | ~121 |

| Aromatic Ring | C-O | - | ~159 |

Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Mechanistic Intermediates of this compound Reactions

Advanced mass spectrometry (MS) techniques are crucial for detecting and characterizing transient, low-abundance species such as reaction intermediates. rsc.org Electrospray ionization (ESI) is particularly well-suited for analyzing reaction mixtures directly, as it can gently transfer charged or easily ionizable intermediates from solution into the gas phase for detection. nih.gov

For reactions involving this compound, ESI-MS can identify key intermediates. For example, in organocatalytic reactions, charged species like iminium ions or protonated amines can be readily observed. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. The resulting fragment ions can be used to piece together the structure of the intermediate. Common fragmentation patterns for aldehydes and ketones include α-cleavage and McLafferty rearrangements. libretexts.org

Ion Mobility MS adds another dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of isomers that may be indistinguishable by mass alone. nih.gov This is particularly valuable for studying complex reaction pathways where multiple isomeric intermediates may be present.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 206 | [M]⁺ (Molecular Ion) | - |

| 113 | [C₇H₁₃O]⁺ | Cleavage of the ether bond (phenoxy side) |

| 94 | [C₆H₅OH]⁺ (Phenol) | McLafferty-type rearrangement and cleavage |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of oxygen from the phenoxy group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Transformations of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule. These techniques are highly effective for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

In the analysis of this compound transformations, the most prominent band in the FTIR spectrum is the strong carbonyl (C=O) stretch of the aldehyde group, which appears around 1720-1740 cm⁻¹. libretexts.orglibretexts.org Another characteristic feature of aldehydes is a C-H stretching absorption that appears around 2720 cm⁻¹. libretexts.org The presence of the phenoxy group gives rise to C-O-C stretching vibrations (typically 1200-1250 cm⁻¹) and aromatic C=C ring stretching bands (around 1500-1600 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds, such as the aromatic C=C bonds, often produce stronger signals in Raman spectra compared to FTIR. These techniques are powerful tools for confirming, for instance, the reduction of the aldehyde to an alcohol (disappearance of the C=O stretch and appearance of a broad O-H stretch) or its oxidation to a carboxylic acid.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR/Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1720 - 1740 |

| Aldehyde (C-H) | Stretching | ~2720 and ~2820 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1200 - 1250 |

| Aromatic (C=C) | Ring Stretching | ~1500 and ~1600 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a reaction mixture, assessing the purity of isolated products, and quantifying compounds of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Reaction Mixtures Containing this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound and related byproducts. In this method, the reaction mixture is vaporized and separated based on boiling point and polarity on a capillary column. nih.gov The separated components then enter a mass spectrometer, which acts as a detector, providing both quantification and structural identification. nih.gov

This technique is particularly powerful for trace analysis, allowing for the detection and identification of minor components in a complex reaction mixture. nih.gov The choice of the GC column (e.g., a non-polar or mid-polar fused silica column) and the temperature program are optimized to achieve the best separation of the target analytes. nih.gov The resulting mass spectra can be compared to spectral libraries for confident compound identification.

Table 4: Example GC-MS Parameters for Aldehyde Analysis Parameters are illustrative and would require optimization for a specific analysis.

| Parameter | Condition |

|---|---|

| GC Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Injection Temperature | 250 °C |

| Oven Program | Initial temp 50 °C for 2 min, then ramp at 12 °C/min to 300 °C, hold for 10 min |

| MS Ion Source Temp | 220 °C |

| MS Scan Range | 40 - 650 m/z |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation Related to this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC analysis. For aldehydes like this compound, which lack a strong chromophore for UV detection, a derivatization step is often employed. researchgate.net

A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. researchgate.net These derivatives are brightly colored and absorb strongly in the UV-visible region, allowing for highly sensitive detection. HPLC is an excellent tool for monitoring the rate of a reaction by taking aliquots from the reaction mixture over time and quantifying the disappearance of the starting material and the formation of the product. researchgate.net By scaling up the injection volume and column size (preparative HPLC), the technique can also be used to isolate and purify the final products for further analysis.

Table 5: Typical HPLC Conditions for Analysis of DNPH-Derivatized Aldehydes

| Parameter | Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~360 nm |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

X-ray Crystallography for Crystalline Derivatives of this compound

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. For a compound like this compound, which is not typically crystalline under ambient conditions, direct analysis by single-crystal X-ray diffraction is not feasible. Therefore, the study of its molecular structure at the atomic level necessitates the synthesis of stable, crystalline derivatives. The conversion of the aldehyde functional group into other moieties that promote crystallization is a common and effective strategy. For instance, the oxidation of the aldehyde to a carboxylic acid to form 7-(phenoxy)heptanoic acid, or reaction with specific reagents to form crystalline imines, oximes, or hydrazones, can yield materials suitable for crystallographic analysis.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the derivative. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The angles and intensities of these diffracted beams are meticulously measured. This diffraction data is intrinsically linked to the arrangement of atoms within the crystal lattice, as described by Bragg's Law. Through complex mathematical analysis, primarily involving Fourier transforms, the diffraction pattern is deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, providing detailed information on bond lengths, bond angles, and torsional angles.

To illustrate the type of data obtained from an X-ray crystallographic study, the crystallographic parameters for anisic acid (p-methoxybenzoic acid), a structurally related compound, are presented below. This data provides a tangible example of the detailed structural information that can be obtained for a crystalline derivative of a phenoxyalkyl compound.

Table 1: Representative Crystallographic Data for Anisic Acid (p-methoxybenzoic acid) rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 ± 0.03 |

| b (Å) | 10.95 ± 0.02 |

| c (Å) | 3.98 ± 0.01 |

| β (°) | 98° 40′ ± 10′ |

| Volume (ų) | Not Reported |

| Z | 4 |

This table presents data for anisic acid as a representative example of a crystalline phenoxyalkyl carboxylic acid. The data is not for a derivative of this compound.

The parameters in the table define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal. The space group provides information about the symmetry elements present in the crystal structure. The O–H···O distance is a direct measure of the hydrogen bond length in the carboxylic acid dimer, confirming the presence and strength of this key intermolecular interaction. rsc.org

Theoretical and Computational Investigations of 7 Phenoxy Heptanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties by solving the Schrödinger equation in an approximate manner. For a molecule like 7-(Phenoxy)heptanal, with its flexible heptyl chain and distinct electronic environments of the aromatic ether and the aldehyde, DFT provides a powerful tool to investigate its conformational landscape and electronic characteristics.

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule possesses several rotatable single bonds, including the C-O bond of the ether linkage and the C-C bonds of the heptyl chain. The relative orientation of the phenoxy group and the aldehyde function, as dictated by the chain's conformation, can significantly influence intermolecular interactions and reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations (Note: This table is illustrative and based on general principles for similar molecules, as specific experimental or computational data for this compound is not available in the cited literature.)

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |

| Anti (Extended Chain) | τ(C-O-C-C) ≈ 180°, τ(C-C-C-C) ≈ 180° | 0.00 |

| Gauche 1 | τ(C-O-C-C) ≈ 60°, τ(C-C-C-C) ≈ 180° | 0.65 |

| Gauche 2 | τ(C-O-C-C) ≈ 180°, τ(C-C-C-C) ≈ 60° | 0.90 |

| Folded Conformer | Multiple Gauche Interactions | > 2.00 |

This interactive table allows for sorting based on relative energy to identify the most stable hypothetical conformers.

The optimized molecular geometry from these calculations would also provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, in related structures, the C-O bond lengths in the ether linkage and the C=O bond of the aldehyde would be of particular interest. sciensage.info

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.govacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO and LUMO are expected to be localized on different parts of the molecule due to the distinct electronic nature of the phenoxy and aldehyde groups. The phenoxy group, with its electron-rich aromatic ring and oxygen lone pairs, is likely to be the primary location of the HOMO. Conversely, the aldehyde group, with its electrophilic carbonyl carbon, is the expected site for the LUMO. nih.govacs.org This separation of the frontier orbitals suggests that the phenoxy moiety would be the site of initial electrophilic attack, while the aldehyde group would be susceptible to nucleophilic attack.

DFT calculations can provide quantitative values for the HOMO and LUMO energies, as well as visualizations of these orbitals. From these energies, important quantum chemical descriptors can be calculated to predict reactivity more comprehensively. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The values in this table are illustrative, based on typical values for molecules containing phenoxy and aldehyde functionalities as found in the literature, and are not from a specific calculation on this compound.)

| Parameter | Value (eV) | Significance |

| E(HOMO) | -8.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.30 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 3.22 | A measure of the energy stabilization when the system acquires an additional electronic charge. |

This interactive table presents key reactivity descriptors derived from hypothetical FMO analysis.

The analysis of these parameters provides a robust framework for understanding the chemical behavior of this compound. For example, the localization of the LUMO on the aldehyde group is consistent with the known reactivity of aldehydes towards nucleophiles. nih.govsoton.ac.ukpku.edu.cn Similarly, the HOMO's localization on the phenoxy ring points to its role in reactions involving electrophiles.

Q & A

Basic: What are the standard synthetic methodologies for 7-(Phenoxy)heptanal, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or oxidation of precursor alcohols. For example, fluorinated analogs (e.g., 7-Fluoroheptanal) are synthesized using fluorinated reagents under anhydrous conditions . Key parameters include:

- Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl ether formation).

- Temperature control : Optimal yields reported at 60–80°C to minimize side reactions like aldol condensation .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 45%–75% depending on substrate complexity .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Advanced spectroscopic techniques are critical:

- NMR spectroscopy : H and C NMR confirm phenoxy group integration and aldehyde proton resonance (~9.8 ppm). Fluorinated analogs show distinct F shifts .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 247.1432 for CHO) and fragmentation patterns .

- IR spectroscopy : Carbonyl stretching (~1720 cm) and aromatic C–O–C vibrations (~1250 cm) confirm functional groups .

Basic: What analytical techniques are recommended for assessing purity and stability of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

- Karl Fischer titration : Quantifies residual water (<0.1% required for stability in storage) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor aldehyde oxidation via GC-MS .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor agonism) often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Metabolic interference : Use liver microsome assays to identify metabolite-driven false positives .

- Dose-response validation : Replicate studies across ≥3 independent trials with positive/negative controls (e.g., IC curves for kinase inhibition) .

Advanced: What strategies are effective for reconciling pharmacological and toxicological data gaps in this compound studies?

- In silico modeling : Predict ADMET properties using tools like SwissADME or ProtoQSAR to prioritize in vivo testing .

- Zebrafish assays : Acute toxicity (LC) and teratogenicity screens provide rapid translational insights .

- Biomarker identification : Use proteomics (e.g., SELDI-TOF) to detect organ-specific stress proteins in rodent models .

Advanced: How can researchers design experiments to study this compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to purified receptors (e.g., GPCRs) .

- Molecular docking : Align with X-ray crystallography data of homologous proteins (e.g., PDB 7JY, 7K6) to predict binding poses .

- Knockout models : CRISPR-Cas9-edited cell lines validate target specificity (e.g., loss of activity in receptor-null cells) .

Advanced: What experimental controls are critical for assessing this compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 2–9) and quantify intact compound via LC-MS .

- Light exposure : UV/Vis stability tests (e.g., ICH Q1B guidelines) identify photodegradants .

- Plasma stability : Incubate with human plasma (37°C, 1 hr); >80% recovery indicates metabolic resilience .

Advanced: How should researchers address reproducibility challenges in synthesizing this compound analogs?

- Reaction monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediates in real time .

- Batch-to-batch analysis : Compare H NMR spectra and chiral HPLC profiles for stereochemical consistency .

- Open-source validation : Publish detailed protocols on platforms like PubChem or Zenodo to enable cross-lab replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.